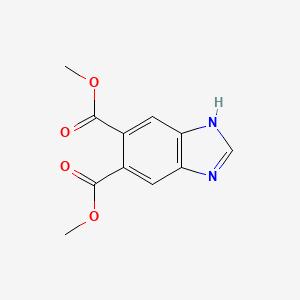

5,6-Di-(methoxycarbonyl)-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

167993-17-1 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

dimethyl 1H-benzimidazole-5,6-dicarboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-16-10(14)6-3-8-9(13-5-12-8)4-7(6)11(15)17-2/h3-5H,1-2H3,(H,12,13) |

InChI Key |

QKGGTLNGFDMXLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1C(=O)OC)N=CN2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 5,6 Di Methoxycarbonyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 5,6-Di-(methoxycarbonyl)-benzimidazole provides detailed information about the different types of protons and their connectivity within the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the N-H proton of the imidazole (B134444) ring, and the methyl protons of the two methoxycarbonyl groups.

The aromatic protons at positions 4 and 7 would likely appear as singlets or narrowly split doublets in the downfield region of the spectrum, a consequence of their symmetric environment. The proton on the C2 carbon of the imidazole ring would also present as a singlet. The N-H proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The six protons of the two equivalent methyl groups from the methoxycarbonyl substituents would give rise to a sharp singlet, typically in the upfield region of the aromatic signals.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-2 |

| ~8.2 | s | 2H | H-4, H-7 |

Note: This is a hypothetical data table based on the expected chemical structure. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the two equivalent carbonyl carbons of the ester groups, which are expected to be the most downfield signals. The carbons of the aromatic and imidazole rings will appear in the intermediate region of the spectrum. Due to the symmetry of the molecule, the carbons at positions 5 and 6, as well as positions 3a and 7a, and positions 4 and 7, are chemically equivalent and would each produce a single signal. The carbon at position 2 of the imidazole ring will also be observed. Finally, the two equivalent methyl carbons of the methoxycarbonyl groups will appear as a single signal in the most upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C=O |

| ~145 | C-2 |

| ~142 | C-3a, C-7a |

| ~126 | C-5, C-6 |

| ~118 | C-4, C-7 |

Note: This is a hypothetical data table based on the expected chemical structure. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is utilized to identify the characteristic functional groups present in a molecule through their vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The presence of the ester functional groups would be confirmed by a strong, sharp absorption band around 1720-1700 cm⁻¹ corresponding to the C=O stretching vibration. Additionally, C-O stretching vibrations from the ester groups would be observed in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic and imidazole rings would appear in the 1600-1450 cm⁻¹ range.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Broad | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong, Sharp | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic/Imidazole) |

Note: This is a hypothetical data table. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns upon ionization. For this compound (C₁₁H₁₀N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (234.21 g/mol ).

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern could involve the loss of a methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺, or the loss of a methoxycarbonyl group (-COOCH₃) resulting in a fragment at [M-59]⁺. Further fragmentation of the benzimidazole ring system would also be observed.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

|---|---|

| 234 | [M]⁺ |

| 203 | [M - OCH₃]⁺ |

Note: This is a hypothetical data table. Actual fragmentation patterns may be more complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the benzimidazole chromophore.

Typically, benzimidazole derivatives exhibit two main absorption bands corresponding to π → π* electronic transitions. These are often observed in the regions of 240-250 nm and 270-280 nm. The presence of the methoxycarbonyl groups may cause a slight shift in the position and intensity of these absorption maxima (λ_max) compared to the parent benzimidazole.

Table 5: Hypothetical UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~245 | High | π → π* transition |

Note: This is a hypothetical data table. Actual experimental values will depend on the solvent used.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

A hypothetical crystal structure of the free ligand, this compound, would likely show a planar benzimidazole core. The methoxycarbonyl groups might be slightly twisted out of the plane of the benzimidazole ring. In the solid state, it is expected that the molecules would be linked by intermolecular hydrogen bonds involving the N-H group of the imidazole ring and the carbonyl oxygen atoms of the methoxycarbonyl groups of neighboring molecules, forming extended networks.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl 1H-benzimidazole-5,6-dicarboxylate |

Computational and Theoretical Investigations of 5,6 Di Methoxycarbonyl Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in predicting a variety of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals. nih.gov For benzimidazole (B57391) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully employed to provide insights that are in good agreement with experimental data. nih.govnih.gov

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. nih.gov For 5,6-Di-(methoxycarbonyl)-benzimidazole, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The benzimidazole core is planar, but the methoxycarbonyl substituents at the 5 and 6 positions introduce rotational flexibility. esisresearch.org

Conformational analysis is crucial for understanding the molecule's three-dimensional shape and how it might interact with its environment. The orientation of the two methoxycarbonyl groups relative to the benzimidazole ring system is of particular interest. These groups can rotate around the C-C single bond connecting them to the benzene (B151609) part of the benzimidazole core. Theoretical calculations can identify the most stable conformers by comparing their relative energies. researchgate.net For similar substituted benzimidazole systems, it has been shown that different conformers can exist, with their stability influenced by factors like steric hindrance and intramolecular interactions. researchgate.net

Illustrative Optimized Geometry Parameters for a Benzimidazole Core

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N Bond Length (imidazole) | ~1.38 Å |

| C=N Bond Length (imidazole) | ~1.32 Å |

| C-C Bond Length (benzene) | ~1.40 Å |

| N-C-N Bond Angle | ~108° |

| C-N-C Bond Angle | ~109° |

Note: These are typical values for the benzimidazole core. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For benzimidazole derivatives, DFT calculations can map the electron density distribution of these frontier orbitals. researchgate.net Typically, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals spread across the ring structure. The introduction of electron-withdrawing groups, such as methoxycarbonyl, is expected to lower the energy of both the HOMO and LUMO and influence the energy gap. This analysis is fundamental for understanding the electronic transitions and potential charge-transfer characteristics of the molecule. esisresearch.org

Illustrative FMO Data for Substituted Benzimidazoles

| Parameter | Typical Energy Value (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | 4.0 to 5.0 eV |

Note: These values are illustrative and based on various substituted benzimidazole derivatives found in the literature. The exact values for this compound would depend on the specific computational method and basis set used.

Molecular Modeling Approaches for Understanding Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other molecules, particularly biological macromolecules. These methods are vital in drug discovery and materials science.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.gov Pharmacophore modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where it is derived from the active site of a macromolecule. nih.govnih.gov

For a molecule like this compound, a pharmacophore model could be developed to guide the design of new derivatives with enhanced biological activity. dergipark.org.tr The benzimidazole core itself is a well-known pharmacophore in medicinal chemistry. researchgate.net The key features of this compound would likely include:

A hydrogen bond donor (the N-H group of the imidazole (B134444) ring).

A hydrogen bond acceptor (the nitrogen atom in the imidazole ring).

Two additional hydrogen bond acceptor features (the carbonyl oxygens of the methoxycarbonyl groups).

An aromatic ring feature. This model could then be used to screen virtual libraries for new compounds that match these features, potentially leading to the discovery of novel therapeutic agents. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. ukm.my The benzimidazole scaffold is a common component of molecules designed to interact with various biological targets, including enzymes like kinases and DNA gyrase, as well as proteins involved in cancer pathogenesis like estrogen receptors. ijpsjournal.comchemrevlett.comchemrevlett.com

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and van der Waals forces. ukm.my The results could reveal key interactions, such as the N-H of the imidazole forming a hydrogen bond with an acceptor in the protein active site, or the methoxycarbonyl groups interacting with polar residues. nih.gov Such studies are crucial for understanding the potential mechanism of action and for the rational design of more potent inhibitors. nih.gov

Advanced Applications of 5,6 Di Methoxycarbonyl Benzimidazole in Chemical Sciences and Materials

Coordination Chemistry and Ligand Design with 5,6-Di-(methoxycarbonyl)-benzimidazole

The presence of nitrogen atoms in the imidazole (B134444) ring makes benzimidazole (B57391) and its derivatives excellent ligands for a wide range of metal ions. mdpi.com The coordination chemistry of benzimidazoles is rich and varied, leading to the formation of mononuclear, dinuclear, and polynuclear metal complexes with diverse structural and functional properties. mdpi.comjuniperpublishers.com

Function as a Rigid Angular Bidentate Ligand in Metal Complexes

Benzimidazole derivatives often act as N-donor ligands, coordinating to metal centers through the nitrogen atoms of the imidazole ring. nih.gov The geometry of the resulting metal complexes is dictated by the nature of the ligand and the metal ion. While specific studies detailing the role of this compound as a rigid angular bidentate ligand are not extensively documented, the general behavior of benzimidazole ligands suggests its potential in this capacity. The angular nature of the benzimidazole unit can be exploited to create specific coordination geometries, which is a key aspect in the design of functional metal complexes.

Synthesis and Characterization of Metallacalixarenes and Dinuclear Coordination Complexes

Dinuclear and polynuclear metal complexes of benzimidazole derivatives have been synthesized and characterized. rsc.orgnih.gov These complexes often exhibit interesting magnetic and electronic properties arising from the interaction between the metal centers. The synthesis of such complexes typically involves the reaction of a benzimidazole-based ligand with a suitable metal salt. nih.gov While the synthesis of metallacalixarenes specifically from this compound has not been reported, the structural motifs of benzimidazole ligands make them suitable candidates for the construction of such macrocyclic structures.

Table 1: Examples of Characterized Metal Complexes with Benzimidazole-Derived Ligands

| Complex | Metal Ion | Coordination Environment | Reference |

| [CoL(MeOH)]₂ | Cobalt(II) | Penta-coordinated | rsc.org |

| [NiL(bpy)]₂ | Nickel(II) | Hexa-coordinated | rsc.org |

| [CuL(bpy)] | Copper(II) | Penta-coordinated | rsc.org |

| [Cd(H₂L¹⁻ᴺᴴ)₂(NO₃)₂(MeOH)₂] | Cadmium(II) | Distorted octahedral | nih.gov |

| Ni(H₃L¹⁻ᴺᴴ)₂₂(MeOH)₂] | Nickel(II) | C₂-symmetrical | nih.gov |

Note: The ligands (L) in this table are derivatives of benzimidazole, but not specifically this compound.

Potential in Asymmetric Catalysis and Supramolecular Assembly

Metal complexes of benzimidazole derivatives have shown promise as catalysts in various organic transformations, including hydrogenation and oxidation reactions. iau.irresearchgate.net The development of chiral benzimidazole ligands has opened up possibilities for asymmetric catalysis. Although specific applications of this compound in asymmetric catalysis are yet to be explored, the functionalizable nature of the benzimidazole core provides a platform for designing new chiral ligands.

The ability of benzimidazole derivatives to form well-defined supramolecular structures through non-covalent interactions makes them valuable building blocks in supramolecular chemistry. researchgate.net These interactions can be used to construct complex architectures such as metal-organic frameworks (MOFs) and coordination polymers. The methoxycarbonyl groups in this compound could potentially participate in hydrogen bonding, further directing the supramolecular assembly. researchgate.net

Polymeric Materials and Advanced Functional Materials Incorporating Benzimidazole Units

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.govdtu.dk These properties make them suitable for a variety of demanding applications, including high-temperature fuel cell membranes and advanced composites. nih.gov

Development of Benzimidazole-Based Polymers and Copolymers

The synthesis of polybenzimidazoles typically involves the condensation of aromatic tetraamines with dicarboxylic acids or their derivatives. google.comresearchgate.net The properties of the resulting polymer can be tuned by varying the monomers. While the direct polymerization of this compound has not been extensively reported, its corresponding dicarboxylic acid could be a potential monomer for the synthesis of novel polybenzimidazoles. The incorporation of the methoxycarbonyl groups could enhance the solubility and processability of the resulting polymers.

Table 2: Properties of Selected Polybenzimidazoles

| Polymer | Monomers | Inherent Viscosity (dl/g) | Molecular Weight (Mw) | Reference |

| Poly-2,2'-(m-phenylene)-5,5'-bibenzimidazole | 3,3',4,4'-tetraaminobiphenyl and isophthalic acid | 0.8 | 113,000 | google.com |

| Poly(2,5(6)-benzimidazole) | 3,4-diaminobenzoic acid monophosphate | - | 94,000 | researchgate.net |

Role in Organic Light-Emitting Diodes (OLEDs) as Emissive, Host, Electron Transport, or Hole-Blocking Materials

Benzimidazole derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and high thermal stability. ssrn.comnih.gov They can function as emissive materials, host materials for phosphorescent emitters, electron transport materials, or hole-blocking materials. The electronic properties of benzimidazole derivatives can be tuned by introducing different substituents on the benzimidazole core. The electron-withdrawing nature of the methoxycarbonyl groups in this compound suggests its potential utility in electron-transporting or hole-blocking layers in OLED devices. However, specific studies on the application of this particular compound in OLEDs are limited.

Table 3: Performance of OLEDs with Benzimidazole-Derived Emitters

| Emitter | Maximum Emission (nm) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | Reference |

| Benzimidazole derivative B2 | 528 | - | - | ssrn.com |

| Benzimidazole derivative B3 | 531 | 504 | 0.49 | ssrn.com |

Application in Chemosensing and Fluorescence Probes

Benzimidazole derivatives are recognized for their utility as chemosensors for detecting various analytes. nih.gov The benzimidazole chromophore possesses fluorescent properties that can be harnessed for detection purposes through appropriate chemical modifications. nih.gov While direct applications of this compound in chemosensing are not extensively documented in the provided results, the broader class of benzimidazole-based probes demonstrates significant potential. These probes operate on principles such as fluorescence turn-on effects upon selective reaction with an analyte. nih.gov

For instance, a benzimidazole-based probe, A-B, was synthesized for the highly selective detection of cysteine (Cys) in human serum. nih.gov The probe exhibited a fluorescence turn-on effect upon reacting with Cys, with a low detection limit. nih.gov This highlights the adaptability of the benzimidazole scaffold for creating sensitive and selective chemosensors. nih.gov Another example involves a benzimidazole-functionalized BODIPY derivative that acts as a colorimetric chemosensor for anions, where interaction with specific anions induces a perceptible color change. mdpi.com

The development of fluorescent probes often involves combining a sensor part, like pyrene, with other aromatic fluorophores to enhance properties. beilstein-journals.org Pyrene derivatives are known for their long emission lifetimes and their ability to intercalate between DNA/RNA base pairs. beilstein-journals.org Similarly, phenanthridines are also utilized as fluorescent probes. beilstein-journals.org A benzimidazole-derived probe, BAQ, has been shown to detect 2,4,6-trinitrophenol (TNP) and Ag+ ions through fluorescence quenching. researchgate.netresearchgate.net The quenching efficiency is related to the electron-withdrawing ability of the analyte. researchgate.net

The application of this compound as a fluorescent probe would likely leverage the electron-withdrawing nature of the methoxycarbonyl groups to modulate its photophysical properties upon interaction with target analytes.

Structure-Activity Relationship (SAR) Studies Pertaining to 5,6-Disubstituted Benzimidazoles

Previous SAR studies on 2,5,6-trisubstituted benzimidazoles focused on optimizing potency and metabolic properties by modifying the 5 and 6 positions while keeping the substituent at the 2-position constant. nih.gov In one study, a library of 2,5,6-trisubstituted benzimidazoles was synthesized and evaluated for antitubercular activity, revealing that modifications at these positions significantly impacted their efficacy. nih.govrsc.org For example, certain compounds with specific substitutions at the 5 and 6 positions showed excellent growth inhibitory activities against Mycobacterium tuberculosis. nih.govrsc.org

Another study on the photoprotective activity of benzimidazole derivatives showed that the nature of the group at the 5-position was critical. The structure-activity relationship was determined to be -H > -COOH > -SO3H, indicating that an unsubstituted position 5 was more beneficial than an electron-withdrawing group for this particular activity. nih.gov This highlights that the desired activity dictates the optimal substitution pattern.

Influence of Methoxycarbonyl Groups on Molecular Recognition and Binding Specificity

The methoxycarbonyl groups at the 5 and 6 positions of the benzimidazole ring are expected to significantly influence its molecular recognition and binding properties. These groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition. nih.gov

The interaction of a bis-benzimidazole derivative with bovine serum albumin (BSA) was studied, revealing that hydrogen bonds and van der Waals forces were the primary drivers for the strong association between the molecule and the protein. nih.gov While this study did not specifically involve this compound, it underscores the importance of substituents in mediating protein-ligand interactions.

The electronic nature of the methoxycarbonyl groups (electron-withdrawing) can also affect the acidity of the benzimidazole N-H proton, which in turn influences its hydrogen bonding capabilities. The acid dissociation constants of the ionizable NH group in a series of benzimidazole derivatives were found to correlate well with the electronic parameters of the substituents. plu.mxresearchgate.net This modulation of the electronic environment of the benzimidazole core is a key factor in its binding specificity.

Correlation of Substituent Electronic and Steric Effects with Molecular Behavior

Electronic Effects: The methoxycarbonyl group is an electron-withdrawing group. The presence of two such groups on the benzimidazole ring significantly lowers the electron density of the aromatic system. This electronic effect can be quantified and correlated with various molecular properties. For instance, the effect of substituents on the spectroscopic data (vibrational modes and NMR resonances) of benzimidazole derivatives has been well-established by fitting with the Hammett constant. plu.mxresearchgate.net The introduction of electron-withdrawing groups can influence the molecule's reactivity, photophysical properties, and interaction with other molecules. sciepub.com Natural Bond Orbital (NBO) analysis can be used to quantitatively analyze the delocalization of electrons and intramolecular charge transfer induced by such substituents. sciepub.com

Steric Effects: The size and spatial arrangement of the methoxycarbonyl groups also play a crucial role. Steric hindrance can affect the ability of the molecule to adopt certain conformations or to bind to a specific receptor site. Quantitative descriptions of steric properties, such as buried volume and Sterimol parameters, are essential for establishing structure-activity relationships. nih.gov In a study of 5-HT4 receptor antagonists, the voluminous substituent attached to a basic nitrogen atom was a key element in the pharmacophore model, highlighting the importance of steric factors in receptor recognition. nih.gov

The interplay of electronic and steric effects is complex. For example, in a series of substituted benzimidazoles, the introduction of a substituent to a phenyl ring attached to the benzimidazole core led to a decrease in antibacterial activity, suggesting that both electronic and steric factors could be at play. plu.mxresearchgate.net A comprehensive understanding of these effects is essential for the rational design of new benzimidazole-based compounds with desired properties. nih.gov

Future Research Directions and Emerging Perspectives for 5,6 Di Methoxycarbonyl Benzimidazole

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 5,6-Di-(methoxycarbonyl)-benzimidazole will likely focus on the development of more efficient, environmentally friendly, and sustainable methods. While traditional condensation reactions have been the mainstay for benzimidazole (B57391) synthesis, emerging research is geared towards greener alternatives.

Key Future Research Areas:

Catalytic C-H Activation: Direct C-H activation/annulation strategies could provide a more atom-economical route to the benzimidazole core, avoiding the need for pre-functionalized starting materials. Research into transition-metal catalysts (e.g., palladium, rhodium, copper) capable of facilitating the direct coupling of substituted anilines with suitable carbon sources will be a significant area of investigation.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles. Future studies should systematically explore these energy sources for the synthesis of this compound, optimizing parameters such as temperature, time, and catalyst loading.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis and purification of this compound would be a significant advancement for its potential large-scale production.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the potential of engineered enzymes to catalyze the formation of the benzimidazole ring, offering a highly selective and environmentally benign synthetic route.

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and process optimization |

| Bio-catalysis | High selectivity, green reaction conditions | Enzyme screening and engineering |

Development of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application. Future research will necessitate the use of advanced spectroscopic and analytical techniques to probe its behavior in various environments.

Key Future Research Areas:

Solid-State NMR Spectroscopy: While solution-state NMR is routinely used, solid-state NMR can provide valuable insights into the crystal packing, polymorphism, and intermolecular interactions of this compound in the solid state.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to low-frequency molecular vibrations and intermolecular interactions, making it a powerful tool for studying crystal structures and polymorphism. Its application to this compound could reveal subtle structural details not observable with other techniques.

Advanced Mass Spectrometry Techniques: Techniques such as ion-mobility mass spectrometry can provide information on the three-dimensional structure of ions in the gas phase. This could be used to study the conformation of this compound and its non-covalent complexes.

Single-Molecule Spectroscopy: The ability to study individual molecules can reveal heterogeneities that are averaged out in ensemble measurements. Future studies could employ single-molecule fluorescence or Raman spectroscopy to probe the properties of this compound at the single-molecule level.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. For this compound, these computational tools can accelerate the discovery of new applications and provide deeper insights into its properties.

Key Future Research Areas:

Predictive Modeling of Physicochemical Properties: ML models can be trained on existing data to predict various properties of this compound and its derivatives, such as solubility, lipophilicity, and electronic properties. This can guide the design of new molecules with desired characteristics.

De Novo Molecular Design: AI algorithms can be used to generate novel benzimidazole derivatives with optimized properties for specific applications, such as drug discovery or materials science. These algorithms can explore a vast chemical space to identify promising candidates for synthesis and testing.

Reaction Prediction and Optimization: ML models can be developed to predict the outcome of chemical reactions and to optimize reaction conditions for the synthesis of this compound and its analogues. This can significantly reduce the experimental effort required to develop new synthetic routes.

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast physicochemical and biological properties | Accelerate the identification of lead compounds |

| De Novo Design | Generate novel molecular structures with desired features | Expand the chemical space of functional benzimidazoles |

| Reaction Optimization | Predict optimal synthetic conditions | Reduce experimental costs and time |

Expansion into Novel Material Science Applications and Engineering

The unique electronic and structural features of this compound make it an attractive candidate for various material science applications. Future research should focus on harnessing these properties to create novel functional materials.

Key Future Research Areas:

Organic Electronics: The benzimidazole core is a known component of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the methoxycarbonyl groups in this compound could be exploited to tune the electronic properties of materials for these applications.

Metal-Organic Frameworks (MOFs): The benzimidazole nitrogen atoms can act as ligands for metal ions, making this compound a potential building block for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Sensors: The benzimidazole moiety can interact with various analytes through hydrogen bonding and other non-covalent interactions. This property could be utilized to develop chemosensors for the detection of specific ions or molecules.

Polymer Chemistry: this compound can be incorporated into polymer backbones to modify their properties. For example, it could be used to enhance the thermal stability, conductivity, or optical properties of polymers.

Comprehensive Elucidation of Complex Chemical Reactivity Profiles

A fundamental understanding of the chemical reactivity of this compound is essential for its successful application. Future research should aim to provide a comprehensive picture of its reactivity profile, including both known and novel transformations.

Key Future Research Areas:

Derivatization of the Methoxycarbonyl Groups: The ester functionalities are prime targets for chemical modification. Hydrolysis to the corresponding dicarboxylic acid, followed by amide coupling or other transformations, could provide access to a wide range of new derivatives with diverse properties.

Reactivity of the Benzimidazole Core: The influence of the electron-withdrawing substituents on the reactivity of the benzimidazole ring system needs to be systematically investigated. This includes studying its susceptibility to electrophilic and nucleophilic attack, as well as its participation in various coupling reactions.

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical behavior of this compound is largely unexplored. Future studies in these areas could reveal novel reactivity patterns and lead to new applications in areas such as photoredox catalysis or electro-organic synthesis.

Mechanistic Studies: Detailed mechanistic studies of key reactions involving this compound, using a combination of experimental and computational methods, will be crucial for a deeper understanding of its reactivity and for the rational design of new synthetic transformations.

Q & A

Basic: What are the optimal synthetic routes for 5,6-Di-(methoxycarbonyl)-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions starting from substituted benzimidazole precursors. Key steps include:

- Methoxycarbonylation : Introducing methoxycarbonyl groups at the 5- and 6-positions via esterification or nucleophilic substitution under anhydrous conditions.

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction homogeneity, while elevated temperatures (80–120°C) accelerate kinetics .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures ≥95% purity. Yield optimization (60–75%) requires strict control of stoichiometry and moisture exclusion .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Determines crystal structure (e.g., monoclinic symmetry, space group C2/c) and bond parameters (e.g., Ag–N coordination in metal complexes) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxycarbonyl protons at δ 3.8–4.2 ppm; aromatic protons at δ 7.1–8.3 ppm) .

- FT-IR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹; benzimidazole ring vibrations at 1600–1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 262.06 for C₁₁H₁₀N₂O₄) and fragmentation patterns .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models for this compound derivatives?

Methodological Answer:

Discrepancies often arise in bond angles (e.g., β = 99.046° experimentally vs. 95° in DFT models) or torsional strain. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate XRD data with neutron diffraction or synchrotron studies to refine electron density maps .

- Computational Refinement : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to improve agreement with experimental geometries .

- Thermal Ellipsoid Analysis : Assess atomic displacement parameters to identify dynamic disorder in crystals .

Advanced: What integrated approaches are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Computational Docking : Screen derivatives against target enzymes (e.g., HIV reverse transcriptase) using AutoDock Vina to predict binding affinities .

- Bioassay Correlation : Compare inhibitory concentrations (IC₅₀) with electronic parameters (HOMO/LUMO energies) to identify electron-withdrawing groups enhancing activity .

- Crystallographic SAR : Map steric effects (e.g., methoxycarbonyl bulkiness) onto enzyme active sites using PDB structures .

Advanced: How can researchers confirm the biological target specificity of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots under varied substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Tyr181Cys in HIV RT) to test resistance profiles .

Advanced: How should researchers address contradictory reactivity data in halogenation or oxidation reactions of this compound?

Methodological Answer:

- Reaction Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation (e.g., brominated adducts at 5/6 positions) .

- Solvent Effects : Compare reactivity in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess nucleophilicity of halogens .

- Computational Mechanistics : Simulate reaction pathways (Gaussian 09) to identify rate-limiting steps (e.g., Br₂ activation energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.